molecular formula C19H23NO3S B4938693 N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B4938693
M. Wt: 345.5 g/mol
InChI Key: UWIHIQROWMJQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as DMSB, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. DMSB is a benzamide derivative that has a sulfonyl group attached to the methylphenyl ring. This chemical compound has shown promise in various fields of research due to its unique properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its ability to bind to specific amino acid residues in proteins. The sulfonyl group attached to the methylphenyl ring of this compound allows it to form covalent bonds with cysteine residues in proteins, resulting in the formation of a stable adduct. This adduct can be detected using fluorescence spectroscopy, making this compound an effective probe for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it suitable for use in research applications. Studies have shown that this compound does not affect the activity of enzymes or disrupt cellular processes, indicating that it is a non-toxic compound.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide in lab experiments is its ability to detect protein-protein interactions with high sensitivity and specificity. This compound is also easy to synthesize and has minimal biochemical and physiological effects, making it a safe and reliable tool for studying protein-protein interactions. However, one limitation of using this compound is its limited application in studying protein-protein interactions that occur in extracellular environments.

Future Directions

There are many potential future directions for the use of N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide in scientific research. One area of interest is the development of this compound-based probes for studying protein-protein interactions in vivo. Another potential direction is the use of this compound in drug discovery and development, as it has been shown to be an effective tool for identifying potential drug targets. Additionally, the development of new synthesis methods for this compound could lead to increased production and availability, making it more accessible for research applications.

Synthesis Methods

The synthesis of N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves the reaction of N,N-diethyl-3-aminobenzamide with p-toluenesulfonyl chloride in the presence of a base. The reaction results in the formation of this compound as a white solid with a high yield. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.

Scientific Research Applications

N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been utilized in various scientific research applications due to its unique properties. One of the primary uses of this compound is as a fluorescent probe for detecting protein-protein interactions. The sulfonyl group attached to the methylphenyl ring of this compound allows it to bind to specific amino acid residues in proteins, making it an effective tool for studying protein-protein interactions.

Properties

IUPAC Name

N,N-diethyl-3-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-4-20(5-2)19(21)17-8-6-7-16(13-17)14-24(22,23)18-11-9-15(3)10-12-18/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIHIQROWMJQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.